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Compound of Interest

Compound Name: SIRT2-IN-15

Cat. No.: B388031

Get Quote

For researchers, scientists, and drug development professionals, understanding the

pharmacokinetic (PK) properties of novel inhibitors is paramount for their successful translation

into clinical candidates. This guide provides a comparative overview of the pharmacokinetic

profiles of several known Sirtuin 2 (SIRT2) inhibitors. While specific pharmacokinetic data for a

compound designated "SIRT2-IN-15" is not publicly available, this guide will serve as a

valuable resource by presenting data on established SIRT2 inhibitors, detailing the

experimental protocols for key PK assays, and outlining a typical workflow for characterizing

novel compounds.

SIRT2 is a promising therapeutic target for a range of diseases, including cancer and

neurodegenerative disorders. The development of potent and selective SIRT2 inhibitors is an

active area of research. A critical aspect of this development is the characterization of their

Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively

define their pharmacokinetic profile.
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To provide a relevant comparative landscape, the following table summarizes available in vitro

ADME and in vivo pharmacokinetic data for several well-characterized SIRT2 inhibitors. It is

important to note that direct comparison between studies should be made with caution due to

potential variations in experimental conditions.
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Compound Assay Species Matrix Value Unit

TM

In vitro

Deacetylation

IC50

- - 0.038 µM

In vitro

Demyristoylat

ion IC50

- - 0.049 µM

SirReal2

In vitro

Deacetylation

IC50

- - 0.23 µM

In vitro

Demyristoylat

ion IC50

- - >100 µM

AGK2

In vitro

Deacetylation

IC50 (SIRT2)

- - 3.5 µM

In vitro

Deacetylation

IC50 (SIRT1)

- - ~10 µM

Tenovin-6

In vitro

Deacetylation

IC50 (SIRT2)

- - 9 µM

In vitro

Deacetylation

IC50 (SIRT1)

- - ~10 µM

NH4-6 In vivo Cmax Mouse Plasma 1.8 µM

In vivo T1/2 Mouse Plasma 2.5 h

NH4-13 In vivo Cmax Mouse Plasma 0.5 µM

In vivo T1/2 Mouse Plasma 1.5 h
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Data compiled from multiple sources.[1][2] Note that IC50 values can vary depending on the

assay conditions.

Experimental Workflow for Pharmacokinetic
Profiling
A systematic approach is essential for the comprehensive pharmacokinetic characterization of

a novel SIRT2 inhibitor. The following diagram illustrates a typical experimental workflow.
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A typical workflow for characterizing the pharmacokinetic properties of a novel SIRT2 inhibitor.
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Detailed Experimental Protocols
Accurate and reproducible experimental data are the foundation of a reliable pharmacokinetic

assessment. Below are detailed methodologies for key in vitro ADME assays.

Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of a compound by liver microsomes, providing

an indication of its susceptibility to phase I metabolism.

Protocol:

Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes

(e.g., human, rat, mouse) and a NADPH-regenerating system in a suitable buffer (e.g.,

phosphate buffer, pH 7.4).

Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to

the pre-warmed incubation mixture.

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60

minutes).

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic

solvent (e.g., acetonitrile) containing an internal standard.

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to

quantify the remaining parent compound.

Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the

disappearance rate of the parent compound.[3][4]

Plasma Protein Binding by Rapid Equilibrium Dialysis
(RED)
Objective: To determine the fraction of a compound that is bound to plasma proteins, which

influences its distribution and availability to target tissues.

Protocol:
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Device Preparation: A RED device consists of two chambers separated by a semi-permeable

membrane.

Sample Loading: The test compound is added to plasma in one chamber, and buffer is

added to the other chamber.

Equilibration: The device is incubated with shaking until equilibrium is reached (typically 4-6

hours).

Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the

buffer chamber to the concentration in the plasma chamber.

Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify whether it is a

substrate for efflux transporters like P-glycoprotein (P-gp).

Protocol:

Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to form a

confluent monolayer that mimics the intestinal epithelium.

Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) side,

and its appearance on the basolateral (B) side is monitored over time.

Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (B)

side, and its appearance on the apical (A) side is monitored.

Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate

for efflux transporters.[5]
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Conclusion
The pharmacokinetic profiling of novel SIRT2 inhibitors is a critical step in their development as

therapeutic agents. While specific data for "SIRT2-IN-15" remains elusive in the public domain,

the comparative data and detailed protocols provided in this guide offer a robust framework for

researchers to characterize their own compounds. By systematically evaluating the ADME

properties, scientists can make informed decisions to select and optimize candidates with

favorable pharmacokinetic profiles, ultimately increasing the likelihood of clinical success.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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